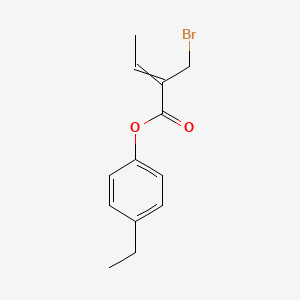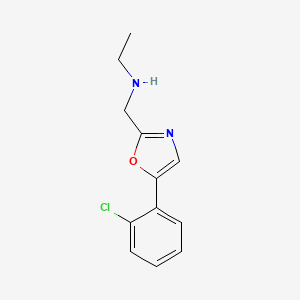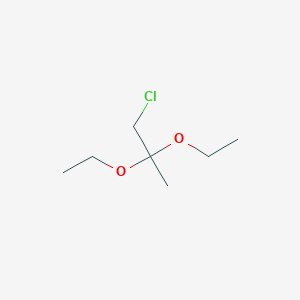
1-Chloro-2,2-diethoxypropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,2-diethoxypropane is an organic compound with the molecular formula C7H15ClO2. It is a chlorinated derivative of diethoxypropane and is known for its utility in various chemical reactions and industrial applications. This compound is characterized by the presence of a chlorine atom and two ethoxy groups attached to a propane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2,2-diethoxypropane can be synthesized through the reaction of 1-chloro-2-propanol with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation to remove any impurities and obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2,2-diethoxypropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 1-chloro-2-propanol and ethanol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in an aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like dimethyl sulfoxide (DMSO).
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed:
Substitution: Various substituted propanes depending on the nucleophile used.
Elimination: Alkenes such as propene.
Hydrolysis: 1-Chloro-2-propanol and ethanol.
Applications De Recherche Scientifique
1-Chloro-2,2-diethoxypropane is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as a solvent in certain applications.
Mécanisme D'action
The mechanism of action of 1-Chloro-2,2-diethoxypropane involves its reactivity towards nucleophiles and bases. The chlorine atom, being a good leaving group, facilitates substitution and elimination reactions. The ethoxy groups can also participate in reactions, making the compound versatile in various chemical transformations.
Molecular Targets and Pathways:
Nucleophilic Substitution: The chlorine atom is replaced by nucleophiles, forming new carbon-nucleophile bonds.
Elimination: The compound can lose a proton and a chlorine atom to form a double bond, resulting in the formation of alkenes.
Comparaison Avec Des Composés Similaires
1-Chloro-2,2-diethoxypropane can be compared with other similar compounds such as:
1-Chloro-2,2-dimethoxypropane: Similar in structure but with methoxy groups instead of ethoxy groups.
1-Bromo-2,2-diethoxypropane: Similar but with a bromine atom instead of chlorine.
2-Chloro-2-methylpropane: A simpler structure with a methyl group instead of ethoxy groups.
Uniqueness: this compound is unique due to the presence of both chlorine and ethoxy groups, which provide it with distinct reactivity and versatility in chemical reactions compared to its analogs.
Propriétés
Numéro CAS |
63594-18-3 |
|---|---|
Formule moléculaire |
C7H15ClO2 |
Poids moléculaire |
166.64 g/mol |
Nom IUPAC |
1-chloro-2,2-diethoxypropane |
InChI |
InChI=1S/C7H15ClO2/c1-4-9-7(3,6-8)10-5-2/h4-6H2,1-3H3 |
Clé InChI |
BNCCNSKHVWZCKU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)(CCl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


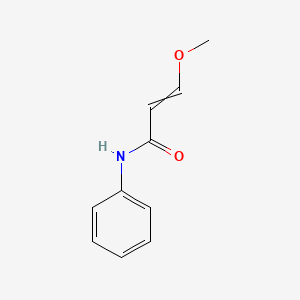


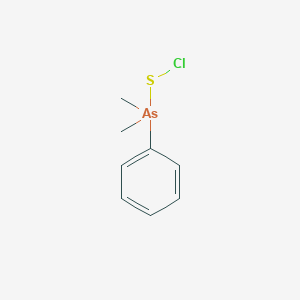

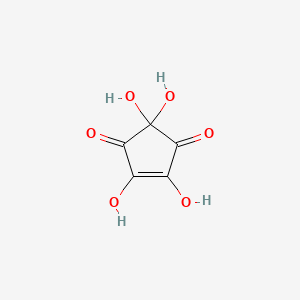

![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]ethan-1-one](/img/structure/B14501338.png)
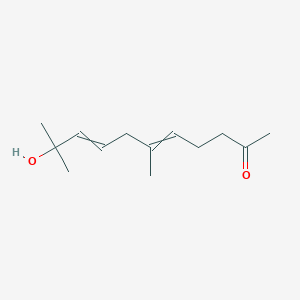


![Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)-](/img/structure/B14501358.png)
